Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride

Description

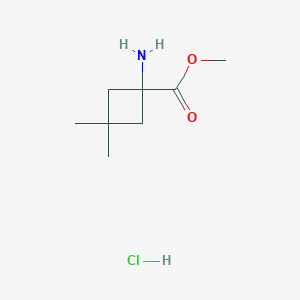

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a methyl ester group at the 1-position, an amino group (as a hydrochloride salt), and two methyl substituents at the 3,3-positions of the cyclobutane ring. It is structurally related to several bioactive amines and esters, such as memantine hydrochloride (an NMDA receptor antagonist) and cyclobutane-based intermediates used in pharmaceutical synthesis .

Its methyl ester group enhances lipophilicity, which may improve membrane permeability, while the dimethyl substituents at the 3,3-positions likely contribute to steric effects and metabolic stability .

Properties

IUPAC Name |

methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-7(2)4-8(9,5-7)6(10)11-3;/h4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHJVKAWXJMXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172585-97-4 | |

| Record name | methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylcyclobutanone with methylamine, followed by esterification and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Organic Synthesis

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride serves as a building block for constructing complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution enhances its utility in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its pharmacological properties , particularly its potential as a therapeutic agent. It interacts with specific biological targets, influencing enzyme activities and cellular pathways. Research indicates potential applications in:

- Anticancer Therapy : Studies have shown cytotoxic effects against cancer cell lines.

- Neuroprotection : Evidence suggests it may reduce oxidative stress markers in neuronal cells.

Biological Research

In biological studies, this compound is explored for its role as a biochemical probe. Its interactions with enzymes and receptors are critical for understanding metabolic pathways and cellular processes.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability at certain concentrations compared to control groups. This suggests its potential for development as an anticancer agent.

Case Study 2: Neuroprotective Effects

In research focusing on neuroprotection, the compound was tested in models of oxidative stress. Findings indicated a reduction in markers of oxidative damage in neuronal cells, suggesting a protective role against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

(a) Methyl 1-Amino-3,3-difluorocyclobutane-1-carboxylate Hydrochloride

- Molecular Formula: C₆H₁₀ClF₂NO₂ (MW: 201.60)

- Key Differences: Replaces dimethyl groups with difluoro substituents. This compound is listed as discontinued, suggesting challenges in synthesis or stability .

- Applications: Not explicitly stated, but fluorinated analogs are often explored for enhanced bioavailability or CNS penetration.

(b) Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₂ClNO₂ (MW: 177.63, inferred from patent data)

- Key Differences: Features a methylated amino group (N-methyl) instead of a primary amine. This modification reduces basicity and may decrease intermolecular hydrogen bonding.

- Synthesis: Prepared via reaction with 4-toluenesulfonate monohydrate, yielding 80% product .

- ¹H-NMR Profile : Distinct downfield shifts (e.g., δ 9.10 ppm for NH₃⁺) compared to the target compound, reflecting differences in proton environments .

Non-Cyclobutane Analogues

(a) Memantine Hydrochloride

- Structure: 1-Amino-3,5-dimethyladamantane hydrochloride, a tricyclic adamantane derivative .

- Molecular Formula : C₁₂H₂₁NCl (MW: 215.76) .

- Key Differences : The adamantane core provides greater steric bulk and rigidity compared to the cyclobutane ring. Memantine is a clinically approved NMDA receptor antagonist for Alzheimer’s disease, whereas the target compound’s pharmacological profile is uncharacterized in the evidence .

(b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂ (MW: 195.68)

- Key Differences: A linear butanoate ester with a chiral center.

- Synthesis : Produced via deprotection of a tert-butyl carbamate intermediate .

Data Table: Comparative Overview

Biological Activity

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and an ester functional group. Its molecular formula is , with a molecular weight of approximately 193.67 g/mol. The presence of two methyl groups on the cyclobutane ring contributes to its steric properties, influencing its reactivity and biological interactions.

The mechanism of action of this compound involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity to target proteins.

- Enzymatic Interaction : The compound may modulate enzyme activities by binding to active sites, potentially inhibiting or activating specific biochemical pathways .

- Metabolite Release : The ester group can undergo hydrolysis, releasing active metabolites that may further influence biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antioxidant Properties : Studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells .

- Neuroprotective Effects : Preliminary investigations indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems .

- Antimicrobial Activity : Some studies have explored its antimicrobial properties, suggesting efficacy against various bacterial strains.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclobutane ring with amino and ester groups | Antioxidant, neuroprotective |

| 1-Amino-2-hydroxy-3-methylcyclobutane | Contains an amino and hydroxyl group | Limited due to structural differences |

| 1-Amino-3-hydroxy-2,2-dimethylcyclobutane | Similar cyclobutane structure | Potentially less reactive |

This table highlights the unique aspects of this compound compared to similar compounds.

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in a model of oxidative stress. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to controls.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong antioxidant activity by scavenging free radicals. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Q & A

Q. What are the established synthetic routes for Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate hydrochloride?

The synthesis typically involves dissolving intermediates in ethyl acetate, followed by reagent addition (e.g., 4-toluenesulfonate monohydrate) and concentration under reduced pressure. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride was synthesized via salt formation with 4-toluenesulfonate, yielding 80% after filtration . Another route uses hydrochloric acid in dioxane to deprotect tert-butoxycarbonyl (Boc) groups, achieving quantitative yields . Key steps include solvent selection (ethyl acetate, dioxane) and purification via filtration or reduced-pressure evaporation.

Q. What analytical techniques confirm the structure and purity of this compound?

¹H-NMR in DMSO-d6 is critical for structural confirmation. Peaks such as δ 9.10 (2H, brs) for amine protons and δ 3.82 (3H, s) for methoxy groups are diagnostic . Integration ratios (e.g., 7H in the 2.56–2.31 m region) validate substituent positions. Purity is assessed via sharp NMR signals and consistent integration values. Advanced labs may use high-resolution mass spectrometry (HRMS) or HPLC for further validation.

Q. How should researchers handle safety and stability during synthesis?

Follow protocols for moisture-sensitive reactions (e.g., using anhydrous solvents) and employ inert atmospheres if intermediates are air-sensitive . Use PPE (gloves, goggles) and work in fume hoods due to volatile solvents (ethyl acetate, dioxane). Stability tests under varying temperatures and pH can identify degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

Yield optimization hinges on stoichiometric control and reaction monitoring. For instance, equimolar ratios of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and 4-toluenesulfonate monohydrate (7.75 mmol each) achieved 80% yield . Adjusting reaction time (e.g., 1 hour for Boc deprotection ) or using catalytic additives (e.g., molecular sieves for moisture-sensitive steps) may improve efficiency. Kinetic studies via in-situ IR or NMR can identify rate-limiting steps.

Q. What strategies resolve discrepancies in NMR data between batches?

Contradictory NMR signals (e.g., broad vs. sharp amine peaks) may arise from residual solvents, tautomerism, or polymorphic forms. Repetitive purification (e.g., recrystallization from ethyl acetate/hexane) and variable-temperature NMR can mitigate these issues . Compare data with published spectra (e.g., δ 9.00 brs in similar cyclobutane derivatives ) to identify anomalies.

Q. What mechanistic insights explain by-product formation during synthesis?

By-products like N-methylated derivatives may form via over-alkylation of the amine group. Mechanistic studies using isotopic labeling (e.g., deuterated methylating agents) or computational modeling (DFT) can track reaction pathways . For example, sodium borohydride reduction in ’s synthesis could lead to over-reduction if stoichiometry is miscontrolled.

Q. How can computational methods predict the compound’s stability?

Density functional theory (DFT) calculations can model degradation pathways, such as hydrolysis of the ester group under acidic conditions. Solvent effects on stability (e.g., DMSO vs. water) are modeled using polarizable continuum models (PCM) . Pair computational predictions with accelerated stability testing (40°C/75% RH) for validation.

Methodological Considerations

- Purification: Use solvent combinations like ethyl acetate/hexane for crystallization . For hygroscopic intermediates, employ gloveboxes or rapid filtration .

- Scale-up: Transition from batch to flow chemistry may enhance reproducibility for multi-step syntheses .

- Data Validation: Cross-reference NMR shifts with structurally similar compounds (e.g., cis-3-amino-1-methylcyclobutanol hydrochloride, δ 3.89–3.86 m ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.